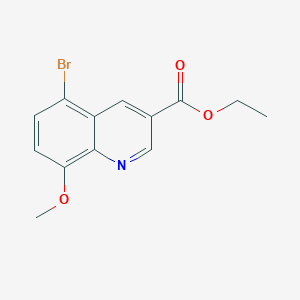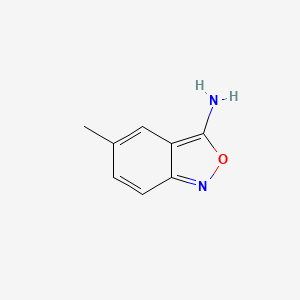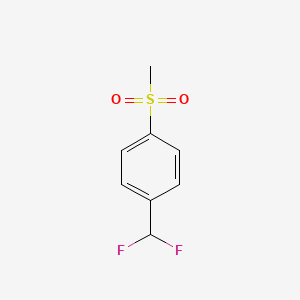
1-(Difluoromethyl)-4-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-4-(methylsulfonyl)benzene is an organic compound characterized by the presence of a difluoromethyl group and a methylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical difluoromethylation process, which involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the benzene ring . This process can be catalyzed by various metal-based catalysts and often requires specific reaction conditions, such as the presence of a radical initiator and controlled temperature .
Industrial Production Methods
Industrial production of 1-(Difluoromethyl)-4-(methylsulfonyl)benzene may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to maximize yield and efficiency while minimizing the production of unwanted by-products. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-4-(methylsulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives .
Scientific Research Applications
1-(Difluoromethyl)-4-(methylsulfonyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to increased biological activity. The methylsulfonyl group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action .
Comparison with Similar Compounds
1-(Difluoromethyl)-4-(methylsulfonyl)benzene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-4-(methylsulfonyl)benzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
1-(Difluoromethyl)-4-(methylthio)benzene: This compound has a methylthio group instead of a methylsulfonyl group, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H8F2O2S |
|---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8F2O2S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5,8H,1H3 |
InChI Key |
WFNAIZIOBLIYIW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


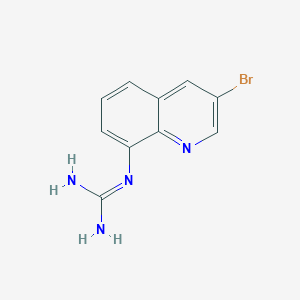
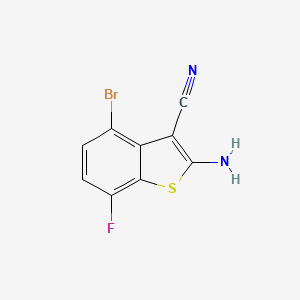
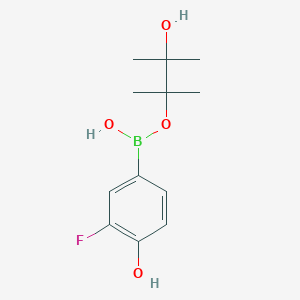
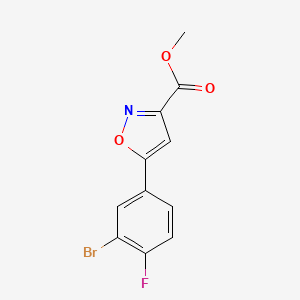
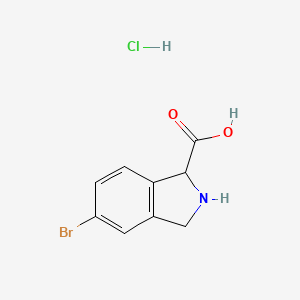

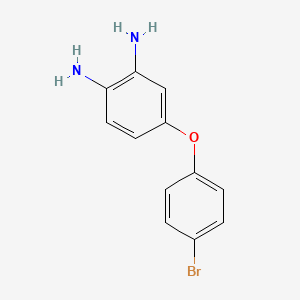
![[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)](/img/structure/B13698683.png)
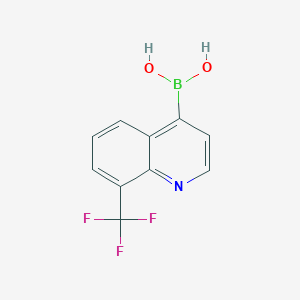
![Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate](/img/structure/B13698698.png)
![1-[(1-Boc-4-piperidyl)methyl]pyrazole-3-boronic Acid](/img/structure/B13698707.png)
![2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13698714.png)
